molecular formula C11H17N3O3 B6218905 4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid CAS No. 1187618-19-4

4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid

Cat. No.: B6218905
CAS No.: 1187618-19-4
M. Wt: 239.27 g/mol
InChI Key: XAYAYPQLEGFLIE-UHFFFAOYSA-N
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Description

4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid is unique due to its specific structure, which combines an imidazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1187618-19-4

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

5-[2-(1-methylimidazol-4-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C11H17N3O3/c1-14-7-9(13-8-14)5-6-12-10(15)3-2-4-11(16)17/h7-8H,2-6H2,1H3,(H,12,15)(H,16,17)

InChI Key

XAYAYPQLEGFLIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCNC(=O)CCCC(=O)O

Purity

0

Origin of Product

United States

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